molecular formula C19H20BrNO B1293276 3-Bromo-4'-piperidinomethyl benzophenone CAS No. 898771-29-4

3-Bromo-4'-piperidinomethyl benzophenone

Cat. No. B1293276
M. Wt: 358.3 g/mol
InChI Key: UXZNNOKIXLKJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated benzophenone derivatives often involves multi-step reactions starting from simpler aromatic compounds. For instance, a natural product with a brominated benzophenone structure was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . Another synthesis route for a pentamethoxyl benzophenone derivative involved a methylation reaction followed by a Friedel-Crafts reaction, yielding the final product in high yield . These methods suggest that the synthesis of "3-Bromo-4'-piperidinomethyl benzophenone" could similarly involve halogenation and methylation steps, possibly followed by a reaction with a piperidine derivative.

Molecular Structure Analysis

The molecular structure of brominated benzophenone derivatives can be elucidated using various spectroscopic techniques such as IR, UV, EIMS, 13C NMR, and 1H NMR . X-ray diffraction studies can also determine the absolute configuration of related compounds, as seen in the case of brominated piperidinecarboxylic acid hydrobromides . These techniques would likely be applicable in analyzing the molecular structure of "3-Bromo-4'-piperidinomethyl benzophenone."

Chemical Reactions Analysis

Brominated benzophenone derivatives can participate in various chemical reactions. For example, 2-(bromomethyl)benzophenone can be converted into naphthalene derivatives through a mechanism involving the generation of isobenzofurans . Additionally, brominated benzene derivatives have been used in Wittig-Horner reactions to synthesize compounds with fluorescence properties . These reactions highlight the reactivity of brominated benzophenones and suggest that "3-Bromo-4'-piperidinomethyl benzophenone" could also be a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenone derivatives can vary. For instance, the fluorescence properties of these compounds can be investigated in both solution and solid states, with some showing aggregation-induced emission (AIE) characteristics . The solubility, melting points, and other physical properties would depend on the specific substituents and structure of the benzophenone derivative. The properties of "3-Bromo-4'-piperidinomethyl benzophenone" would need to be determined experimentally, but it is likely to exhibit similar characteristics to those of related compounds.

Scientific Research Applications

UV Protection and Photodegradation Prevention

Benzophenone-3, also known as BP-3, is predominantly utilized in various personal care products and plastics to provide protection against ultraviolet light. This chemical is instrumental in preventing photodegradation, thereby extending the longevity and effectiveness of these products. Recent studies have focused on the chemical oxidation process of BP-3, revealing significant insights into its degradation pathways and the influence of various environmental factors (Cao et al., 2021).

Environmental Impact and Degradation Mechanisms

With the widespread use of benzophenone derivatives, particularly BP-3, in cosmetic products, there's an increased presence of these compounds in aquatic environments. This prevalence poses potential risks to water quality and human health. Research has delved into the oxidation of BP-3 by different agents, exploring reaction kinetics, degradation products, and overall removal efficiency, providing insights into mitigating its environmental impact (Yang & Ying, 2013).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-bromophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO/c20-18-6-4-5-17(13-18)19(22)16-9-7-15(8-10-16)14-21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZNNOKIXLKJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642686
Record name (3-Bromophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4'-piperidinomethyl benzophenone

CAS RN

898771-29-4
Record name Methanone, (3-bromophenyl)[4-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.